3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid
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Overview
Description
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid is a synthetic organic compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a propiolic acid moiety. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the Propiolic Acid Moiety: The final step involves the coupling of the azetidine derivative with propiolic acid under suitable reaction conditions.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the azetidine ring, allowing selective reactions to occur at other sites. The propiolic acid moiety can participate in various chemical reactions, leading to the formation of new compounds with desired properties .
Comparison with Similar Compounds
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid can be compared with other similar compounds, such as:
3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid: This compound has a piperidine ring instead of an azetidine ring, which affects its reactivity and applications.
(Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH: This compound contains an amino acid derivative and is used in peptide synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]prop-2-ynoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(15)12-6-8(7-12)4-5-9(13)14/h8H,6-7H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPVBUWQMPFOFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C#CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059954-20-8 |
Source
|
Record name | 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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